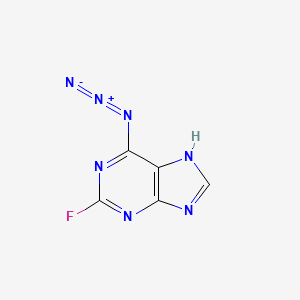

6-azido-2-fluoro-7H-purine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-azido-2-fluoro-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FN7/c6-5-10-3-2(8-1-9-3)4(11-5)12-13-7/h1H,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWGNZVHZJPGGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)F)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FN7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600074 | |

| Record name | 6-Azido-2-fluoro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143482-58-0 | |

| Record name | 6-Azido-2-fluoro-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Compound: 6 Azido 2 Fluoro 7h Purine

Precursor Synthesis and Starting Materials

The foundation for the synthesis of 6-azido-2-fluoro-7H-purine is built upon readily available and modifiable purine intermediates. The careful preparation of these precursors is critical for the successful assembly of the final product.

Halogenated purines are versatile building blocks in the synthesis of a wide array of purine derivatives. The introduction of halogen atoms at the C2 and C6 positions of the purine ring activates these sites for subsequent nucleophilic substitution reactions.

Key halogenated intermediates include:

2,6-Dichloropurines: These are commonly synthesized from xanthine (B1682287) or its derivatives. researchgate.netchemicalbook.comderpharmachemica.com One method involves the chlorination of xanthine with reagents like phosphorus oxychloride, often in the presence of a base such as pyridine (B92270) or triethylamine. researchgate.netderpharmachemica.comguidechem.com Another approach is the direct chlorination of xanthine using pyrophosphoryl chloride at elevated temperatures. derpharmachemica.com Industrially viable processes may utilize phosphorus oxychloride with a weak nucleophilic organic base. researchgate.net 2,6-Dichloropurine can also be prepared from hypoxanthine (B114508) 1-N-oxide by treatment with phosphoryl chloride. derpharmachemica.comguidechem.com

2-Chloro-6-sulfonylpurines: These intermediates can be prepared from 2,6-dichloropurines. A sequential treatment of a 2,6-dichloropurine with a sodium sulfinate followed by sodium azide can lead to the formation of 6-azido-2-sulfonylpurine derivatives in a one-pot process. acs.org This reaction proceeds through a "sulfonyl group dance," a cascade of nucleophilic aromatic substitution (SNAr) reactions. acs.org

2-Fluoro-6-chloropurine: This key intermediate is typically synthesized from 2-amino-6-chloropurine (B14584) via a diazotization reaction. scielo.org.mxkoreascience.kr Treatment of 2-amino-6-chloropurine with 40% HBF4 and sodium nitrite (B80452) at low temperatures yields 2-fluoro-6-chloropurine in high yield. scielo.org.mxresearchgate.net This compound is a valuable building block for creating antiviral and anticancer nucleoside analogs. chemimpex.com

Table 1: Synthesis of Halogenated Purine Intermediates

| Intermediate | Starting Material | Reagents and Conditions | Reference(s) |

| 2,6-Dichloropurine | Xanthine | Phosphorus oxychloride, Pyridine, 180°C | guidechem.com |

| 2,6-Dichloropurine | Xanthine | Pyrophosphoryl chloride, 165°C | derpharmachemica.com |

| 2,6-Dichloropurine | Hypoxanthine 1-N-oxide | Phosphoryl chloride, Triethylamine, Reflux | derpharmachemica.com |

| 2-Chloro-6-sulfonylpurine | 2,6-Dichloropurine | Sodium sulfinate, Sodium azide | acs.org |

| 2-Fluoro-6-chloropurine | 2-Amino-6-chloropurine | 40% HBF4, Sodium nitrite, -10°C | scielo.org.mxkoreascience.kr |

The azido (B1232118) group is a critical functional group in the target molecule, often introduced through nucleophilic substitution of a halogen atom.

The introduction of the azido group at the C6 position is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. Sodium azide (NaN3) is a commonly used azide source for this transformation. nih.govmdpi.com The reaction of a 6-chloropurine (B14466) derivative with sodium azide, often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), leads to the displacement of the chloride to form the 6-azido derivative. nih.govmdpi.com This reaction is known to proceed in high to quantitative yields. mdpi.comresearchgate.net For instance, 7-(tert-butyl)-6-chloropurine can be smoothly converted to its corresponding 6-azido derivative using sodium azide in DMSO at 60 °C. nih.gov

The purine ring system has multiple positions susceptible to nucleophilic attack. However, the C6 position is generally more reactive towards nucleophiles than the C2 position in 2,6-dihalopurines. niscpr.res.inresearchgate.net This regioselectivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine (B1678525) ring, which makes the C6 carbon more electrophilic. Consequently, when 2,6-dichloropurine is treated with a nucleophile like hydrazine (B178648) hydrate (B1144303) or sodium azide, the substitution preferentially occurs at the C6 position. mdpi.comresearchgate.net This regioselectivity is crucial for the controlled synthesis of 6-azido-2-halopurine intermediates. Studies involving the reaction of 2,6-dichloropurines with hydrazine hydrate have confirmed the substitution of the chlorine at the C-6 position. researchgate.net

The incorporation of a fluorine atom into the purine ring can significantly influence the biological properties of the resulting molecule. mdpi.combeilstein-journals.orgoup.com

Several methods exist for the introduction of fluorine onto a purine ring. One common strategy is the use of diazotization-fluorination reactions, such as the Schiemann reaction. nih.gov This involves converting an amino group, for instance at the C2 position, into a diazonium salt, which is then displaced by fluoride (B91410). The synthesis of 2-fluoro-6-chloropurine from 2-amino-6-chloropurine is a prime example of this strategy. scielo.org.mx

Another approach involves direct fluorination using electrophilic fluorinating agents like Selectfluor®. mdpi.comresearchgate.net This reagent can selectively fluorinate electron-rich positions on the purine ring. mdpi.com For instance, Selectfluor® in solvents like DMF or acetic acid-water can be used for the fluorination of purine and pyrimidine rings. mdpi.comresearchgate.net Nucleophilic fluorination can also be employed, where a leaving group, such as a chlorine atom, is displaced by a fluoride source. openaccesspub.org For example, treatment of a protected 2,6-dichloropurine 2´-deoxyriboside with diethylaminosulfur trifluoride (DAST) can result in the selective formation of a 2-chloro-6-fluoropurine derivative. openaccesspub.org

Table 2: Introduction of Azido and Fluoro Moieties

| Transformation | Substrate | Reagents and Conditions | Product | Reference(s) |

| Azidation | 7-(tert-Butyl)-6-chloro-7H-purine | Sodium azide, DMSO, 60°C | 7-(tert-Butyl)-6-azido-7H-purine | nih.gov |

| Azidation | 6-Chloropurine derivative | Sodium azide, DMF | 6-Azidopurine derivative | mdpi.com |

| Fluorination | 2-Amino-6-chloropurine | 40% HBF4, Sodium nitrite, -10°C | 2-Fluoro-6-chloropurine | scielo.org.mx |

| Fluorination | Purine ring | Selectfluor®, DMF or AcOH-H2O | Fluorinated purine | mdpi.comresearchgate.net |

| Fluorination | Protected 2,6-dichloropurine 2´-deoxyriboside | DAST, CH2Cl2/pyridine | Protected 2-chloro-6-fluoropurine 2´-deoxyriboside | openaccesspub.org |

Introduction of the Fluoro Moiety

Stereoselective Electrophilic Fluorination Approaches

The introduction of a fluorine atom into a molecule can significantly alter its properties, and achieving this with stereochemical control is a key objective in modern synthetic chemistry. numberanalytics.com Stereoselective electrophilic fluorination provides a powerful method for creating specific stereoisomers of fluorinated compounds. numberanalytics.com This approach involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly employed for this purpose, valued for their stability, safety, and effectiveness. wikipedia.orgbrynmawr.edu

In the context of purine-related structures, such as nucleoside analogs, stereoselective electrophilic fluorination has been successfully applied. For instance, the synthesis of (-)-6′-β-Fluoro-aristeromycin, a potent inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase, was achieved using this strategy. brynmawr.eduresearchgate.net The key step in this synthesis was the electrophilic fluorination of a silyl (B83357) enol ether intermediate using Selectfluor. researchgate.net This highlights the capability of the method to install fluorine atoms with high stereoselectivity in complex molecular architectures related to purine precursors. The mechanism is believed to proceed via an SN2 pathway or a single-electron transfer (SET) process, though the precise mechanism remains a subject of discussion. wikipedia.org

Advanced Synthetic Strategies

More advanced and efficient methods have been developed to streamline the synthesis of complex purine derivatives, including those related to 6-azido-2-fluoro-7H-purine.

Sulfonyl Group Dance Methodology for Azidopurine Derivatives

A notable innovation in purine synthesis is the "sulfonyl group dance" methodology. This one-pot process enables the synthesis of 6-azido-2-sulfonylpurine derivatives from 9-substituted 2,6-dichloropurines. researchgate.netnih.gov The method involves a sequential treatment with a selected sodium sulfinate and sodium azide. nih.gov This "functional group swap" is driven by a cascade of Nucleophilic Aromatic Substitution (SNAr) reactions. researchgate.netnih.gov

A crucial aspect of this methodology is the azide-tetrazole tautomeric equilibrium, where the initially formed 6-azidopurine can exist in equilibrium with its tetrazolopurine isomer. researchgate.netnih.gov This equilibrium facilitates the subsequent reaction where the sulfinate group, displaced in the first step, attacks the C2 position, displacing the chloride. This process has been shown to produce the desired 6-azido-2-sulfonylpurine derivatives in good yields, typically ranging from 61-83%. nih.gov Spectroscopic studies, including 15N-NMR, have supported the formation of Meisenheimer-type intermediates, confirming the proposed mechanism. researchgate.netnih.gov

One-Pot Synthesis Approaches

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps and minimizing waste. The sulfonyl group dance methodology is itself an example of a one-pot process for creating azidopurine derivatives. nih.gov Other one-pot approaches have been developed for synthesizing related azido-nucleosides. For example, a highly efficient one-pot synthesis produces 5'-azido ribonucleosides from protected ribonucleosides using triphenylphosphine (B44618) (PPh3), carbon tetrabromide (CBr4), and sodium azide (NaN3). mdpi.com This approach avoids the issues associated with Mitsunobu reactions and provides the azido-substituted nucleosides in high yields, suitable for subsequent synthetic steps. mdpi.com

Convergent Synthesis Techniques for Nucleoside Conjugates

Convergent synthesis involves the independent synthesis of different fragments of a target molecule, which are then joined together in the later stages. This strategy is often more efficient for building complex molecules like nucleoside conjugates compared to a linear approach. rsc.org

Several examples illustrate the power of this technique:

For Purine Nucleoside Phosphorylase (PNP) inhibitors , a convergent strategy using Ullmann coupling between aryl iodides and aryl thiols as the key reaction step has been employed. This allows for greater diversity in the potential inhibitors by attaching the thiol and iodine groups to either the purine or the phenyl moiety as needed. nih.gov

For a Purine-cyclen conjugate , the optimal synthetic route involved a stepwise, convergent approach where modifications were made to the N9, C8, and C6 positions of the purine in a nine-step sequence that included Mitsunobu, Stille, SNAr, and CuAAC reactions. mdpi.com

Solid-Phase Synthetic Strategies for Purine Derivatives

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of compounds, such as purine derivatives, for screening and optimization. nih.govacs.org In this technique, the purine scaffold is immobilized on a solid support, such as a resin, allowing for the easy addition of reagents and removal of byproducts through simple washing steps. nih.govresearchgate.net

Various strategies for the solid-phase synthesis of purines have been described, differing by the position at which the purine scaffold is linked to the resin. nih.govacs.org For example, starting from 4,6-dichloro-5-nitropyrimidine (B16160) coupled to a Rink amide resin, a series of reactions including displacement of the second chloride, reduction of the nitro group, and reaction with aldehydes can be used to construct the purine scaffold. researchgate.net A significant challenge in solid-phase synthesis can be poor coupling efficiency, especially for purine-rich sequences. frontiersin.org To overcome this, strategies such as incorporating 2-hydroxy-4-methoxybenzyl (Hmb) into the backbone have been developed to reduce on-resin aggregation and facilitate the synthesis of long or difficult sequences. frontiersin.org

Derivatization and Analog Development

The 6-azido-2-fluoro-7H-purine core is a versatile starting material for the development of a wide range of analogs. The functional groups at the 2- and 6-positions are prime sites for chemical modification.

The azido group at the C6 position is particularly useful as a chemical handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows for the efficient and specific conjugation of the purine to molecules containing an alkyne group, forming a stable triazole linkage. mdpi.comresearchgate.net This method has been used to synthesize fluorescent 2-amino-6-triazolylpurine derivatives from 2-amino-6-azidopurines. researchgate.net

The fluorine atom at the C2 position, along with other leaving groups at the 6-position, can be displaced via Nucleophilic Aromatic Substitution (SNAr) reactions. The reactivity order for displacement at the 6-position often depends on the nucleophile and reaction conditions, but the 6-fluoro group is typically highly reactive. acs.org A general strategy for creating diversity at the 6-position of 2-aminopurine (B61359) nucleosides involves converting the 6-oxo group to a tosylate, which is an excellent leaving group. Subsequent displacement with various nucleophiles (e.g., amines, thiols) allows for the synthesis of a library of 6-substituted analogs in good yields. nih.gov This approach demonstrates how the core purine structure can be systematically modified to develop new derivatives.

Glycosylation to Form Nucleoside Analogues (e.g., with Arabinofuranosyl or Ribofuranosyl Sugars)

The glycosylation of purine bases is a fundamental step in the synthesis of nucleoside analogues, which are mimics of natural nucleosides and often exhibit significant biological activity. The primary goal is typically to achieve a regiospecific and stereoselective coupling of a sugar moiety to the N-9 position of the purine ring. google.com

A key example involves the synthesis of a fludarabine precursor, where 6-azido-2-fluoropurine is coupled with a protected arabinofuranosyl sugar. google.com Specifically, the reaction of 6-azido-2-fluoropurine with 2,3,5-tri-O-benzyl-1-chloro-α-D-arabinofuranose yields the desired β-anomer, 6-azido-2-fluoro-9-(2,3,5-tri-O-benzyl-β-D-arabinofuranosyl)purine. google.com This process highlights a strategy where the fluorination step is performed on the purine base before the expensive glycosylation step. google.com

General glycosylation procedures for related purine analogues often employ the Silyl-Hilbert-Johnson reaction or nucleobase-anion glycosylation methods. acs.org For instance, various 7-deazapurines have been successfully glycosylated with protected ribofuranose donors like 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, resulting in the formation of N-9 glycosylated products. acs.orgnih.gov The choice of reaction conditions, including the use of silylating agents like hexamethyldisilazane (B44280) (HMDS) and catalysts, is crucial for achieving high yields of the desired N-9 regioisomer. nih.gov The stereoselectivity of the glycosidic bond (formation of the β-anomer) is often directed by neighboring group participation from a protecting group at the C-2 position of the sugar. researchgate.net

Table 1: Examples of Glycosylation Reactions for Purine Analogues

| Purine Base | Sugar Donor | Key Product | Reference |

|---|---|---|---|

| 6-Azido-2-fluoropurine | 2,3,5-tri-O-benzyl-1-chloro-α-D-arabinofuranose | 6-Azido-2-fluoro-9-(2,3,5-tri-O-benzyl-β-D-arabinofuranosyl)purine | google.com |

| 6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | N⁹- and N⁸-glycosylated nucleosides | nih.gov |

| 7-Halogenated 6-chloro-2-pivaloylamino-7-deazapurines | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | β-D-nucleosides (N-9 linked) | acs.org |

Modifications at Other Purine Ring Positions (e.g., C-2, C-9 Substitutions)

Modifications at the C-2 and C-9 positions of the purine ring are essential for fine-tuning the biological activity and metabolic stability of nucleoside analogues. The C-9 position is most commonly substituted during the glycosylation step to form the nucleoside itself, linking the purine base to a sugar moiety. google.comresearchgate.net

The C-2 position is a frequent target for modification. For instance, a 2-amino group on the purine ring can be converted to a 2-fluoro substituent. researchgate.net The synthesis of 2-fluoro analogues has been a strategy in the development of antiviral compounds. nih.gov In some synthetic sequences, a 2-amino-6-chloropurine derivative serves as a versatile intermediate. nih.gov This intermediate can be generated from guanosine (B1672433) via acetylation and subsequent chlorination. cdnsciencepub.com From the 2-amino-6-chloro intermediate, further modifications can be introduced. For example, treatment with sodium azide can yield a 2-amino-6-azido derivative, demonstrating the possibility of introducing an azide at the C-6 position while retaining a different functional group at C-2. cdnsciencepub.com The synthesis of 2,6-diamino purine nucleosides is another common transformation, often achieved by displacing a 6-chloro substituent with an amino group. nih.gov

Table 2: Selected Modifications at Purine Ring Positions

| Starting Moiety | Position | Reagent/Reaction | Resulting Moiety | Reference |

|---|---|---|---|---|

| 2-Amino | C-2 | Diazotization/Fluoro-dediazoniation | 2-Fluoro | researchgate.net |

| 6-Chloro | C-6 | Sodium Azide (NaN₃) | 6-Azido | cdnsciencepub.comnih.gov |

| Purine Base | N-9 | Glycosylation with protected sugar | N⁹-Glycosyl | google.comgoogle.com |

| 2-Amino-6-chloro | C-6 | Ammonia | 2,6-Diamino | nih.gov |

Synthesis of Phosphoramidate (B1195095) Prodrugs

Nucleoside analogues must be converted intracellularly to their active triphosphate form to exert their therapeutic effect. This conversion is often inefficient, with the initial phosphorylation by a nucleoside kinase being the rate-limiting step. google.com Phosphoramidate prodrugs, often referred to as ProTides, are designed to bypass this initial step. google.comacs.org These prodrugs deliver the nucleoside monophosphate into the cell, which is then more readily converted to the di- and tri-phosphate forms.

The synthesis of phosphoramidate prodrugs typically involves the reaction of the 5'-hydroxyl group of the nucleoside analogue with a specialized phosphorylating agent. A common reagent for this transformation is an aryl phosphoroamidate chloride, such as phenyl (alkoxy-L-alaninyl) phosphorochloridate. acs.orggoogle.com For example, a 2′-α-fluoro-2′-β-C-(fluoromethyl) purine nucleoside was successfully converted to its Sₚ-phosphoramidate prodrug by reacting it with isopropyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate in the presence of a Grignard reagent like tert-butylmagnesium chloride (t-BuMgCl) as a base. acs.org Similarly, cyclic phosphoramidate prodrugs can be synthesized from nucleoside starting materials using reagents like t-BuMgCl followed by t-BuOK in DMSO. asm.orgbiorxiv.org

Table 3: Synthesis Strategy for Phosphoramidate Prodrugs

| Component | Role | Example Reagent | Reference |

|---|---|---|---|

| Nucleoside Analogue | Starting material with free 5'-OH | 2'-Deoxy-2'-fluoro-2'-C-methylguanosine | asm.org |

| Phosphorylating Agent | Introduces the phosphoramidate moiety | Isopropyl ((S)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate | acs.org |

| Base | Activates the 5'-hydroxyl group | tert-Butylmagnesium chloride (t-BuMgCl) | acs.orgasm.org |

Generation of Bistriazolylpurines via Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) Reactions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regiospecific click chemistry reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. nih.govacs.org This reaction has been applied to purine chemistry to create complex molecular architectures.

The synthesis of 2,6-bistriazolylpurines begins with a suitable di-substituted purine precursor, typically 2,6-dichloropurine. nih.gov The chlorine atoms at both the C-2 and C-6 positions are displaced by azide ions (using NaN₃) to form the key intermediate, 2,6-diazidopurine. nih.gov This diazido intermediate can then undergo a double CuAAC reaction with two equivalents of a terminal alkyne in the presence of a copper(I) catalyst, which is often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. nih.govresearchgate.net This sequence yields the symmetrical 2,6-bistriazolylpurine derivative. beilstein-journals.org

Interestingly, the resulting 1,2,3-triazolyl ring at the C-6 position of the purine can act as an effective leaving group in subsequent nucleophilic aromatic substitution (SₙAr) reactions. beilstein-journals.orgmdpi.com This allows for the selective replacement of the C-6 triazolyl group with other nucleophiles, such as thiols or amines, providing a pathway to a wide array of C-6 substituted 2-triazolylpurine derivatives. researchgate.netmdpi.com This reactivity enables the synthesis of unsymmetrical purine derivatives where the C-2 and C-6 positions bear different substituents. researchgate.net

Table 4: Synthetic Pathway to 2,6-Bistriazolylpurines

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Diazidation | 2,6-Dichloropurine | Sodium Azide (NaN₃) | 2,6-Diazidopurine | nih.gov |

| 2. Cycloaddition | 2,6-Diazidopurine | Terminal Alkyne, CuSO₄/Sodium Ascorbate | 2,6-Bistriazolylpurine | nih.govresearchgate.net |

| 3. (Optional) Substitution | 2,6-Bistriazolylpurine | Nucleophile (e.g., Thiol, Amine) | 6-Substituted-2-triazolylpurine | researchgate.netbeilstein-journals.org |

Chemical Reactivity, Transformation Mechanisms, and Reaction Kinetics

Azide-Tetrazole Tautomerism in Purine (B94841) Systems

The chemical behavior of 6-azido-2-fluoro-7H-purine is significantly influenced by the existence of a dynamic equilibrium between the azide (B81097) form and its cyclized tetrazole tautomer. This phenomenon, known as azide-tetrazole tautomerism, is a common feature for azido-substituted heterocyclic systems, particularly in purines and pyrimidines. The equilibrium involves the reversible intramolecular cyclization of the azido (B1232118) group onto the purine ring system.

The position of the azide-tetrazole equilibrium is highly sensitive to the surrounding environment, most notably the polarity of the solvent. nih.govresearchgate.net Studies on C-6 azidopurine nucleosides, which serve as close structural analogues, have demonstrated that the proportion of the tetrazole isomer increases with a corresponding increase in the solvent's dielectric constant. nih.gov In highly polar solvents like dimethyl sulfoxide (B87167) (DMSO), 6-azidopurine derivatives exist almost exclusively as the tetrazolyl isomer. nih.gov Conversely, in solvents with lower polarity, the equilibrium shifts to favor the azido form.

This solvent dependence is attributed to the different polarities of the two tautomers. The tetrazole form is generally more polar than the azide form, and is therefore stabilized to a greater extent by polar solvents. This relationship allows for the manipulation of the tautomeric ratio by changing the solvent system. The equilibrium can be quantitatively assessed using techniques like 1H NMR spectroscopy, as the proton signals for the purine ring (e.g., H-2 and H-8) are typically well-resolved and diagnostic for each tautomer. nih.gov

Table 1: Influence of Solvent Polarity on Azide (A) vs. Tetrazole (T) Equilibrium in 6-Azidopurine Analogues nih.gov Data derived from studies on 6-azidopurine nucleosides, which are expected to exhibit similar tautomeric behavior.

| Solvent | Dielectric Constant (ε) | % Tetrazole (T) Isomer | % Azide (A) Isomer |

| CDCl₃ | 4.8 | ~40-50% | ~50-60% |

| CD₂Cl₂ | 9.1 | ~80% | ~20% |

| Acetone-d₆ | 20.7 | High | Low |

| DMSO-d₆ | 46.7 | >95% | <5% |

The electronic nature of substituents on the purine ring plays a crucial role in modulating the stability of its various tautomeric forms, including the azide-tetrazole equilibrium. acs.orgnih.gov The presence of the fluorine atom at the C-2 position of 6-azido-2-fluoro-7H-purine has a significant impact. Fluorine is a strongly electronegative, electron-withdrawing group. This property decreases the electron density within the purine ring system.

A decrease in electron density at the N-1 position of the purine ring, adjacent to the C-6 position, facilitates the intramolecular nucleophilic attack of the terminal azide nitrogen required for cyclization into the tetrazole form. Therefore, the electron-withdrawing nature of the 2-fluoro substituent is expected to favor the formation of the tetrazolopurine tautomer compared to an unsubstituted 6-azidopurine. Generally, substituents that enhance the electrophilicity of the purine ring system tend to shift the equilibrium toward the more stable, cyclized tetrazole form. mdpi.com

The intramolecular cyclization process of the azide to form the tetrazole can be mechanistically compared to the formation of a Meisenheimer complex. A classic Meisenheimer complex is a stable adduct formed between an electron-rich nucleophile and an electron-poor aromatic ring. wikipedia.org

In the context of 6-azido-2-fluoro-7H-purine, the purine ring is rendered electron-deficient by the fluorine substituent and the nitrogen atoms within the ring. The terminal nitrogen atom of the azido group acts as an internal nucleophile. The formation of the tetrazole ring proceeds through a transition state or intermediate that resembles a Meisenheimer complex. wikipedia.org In this state, a new bond is formed between the nucleophilic azide nitrogen and the electrophilic C-6 of the purine ring, with the negative charge being delocalized across the newly formed five-membered tetrazole ring and the purine system. This Meisenheimer-like intermediate represents the structural bridge between the open-chain azide and the closed-ring tetrazole tautomers.

Photochemistry of Azidopurine Analogues

Azidopurines, including 6-azido-2-fluoro-7H-purine, are photochemically active compounds. Upon irradiation with UV light, the azide moiety can be excited, leading to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive nitrene intermediate. The subsequent fate of this nitrene is heavily dependent on the reaction conditions.

The photochemical transformations of azidopurine analogues are distinctly different depending on the presence or absence of molecular oxygen. nih.govresearchgate.net

Aerobic Conditions: In the presence of oxygen, the photo-generated nitrene intermediate can react with O₂, leading to oxidation products. For related amino-azidopurine ribonucleosides, irradiation under aerobic conditions results in the efficient formation of the corresponding nitro derivatives. nih.gov This suggests that 6-azido-2-fluoro-7H-purine would likely yield 2-fluoro-6-nitro-7H-purine upon photolysis in an oxygenated environment.

Anaerobic Conditions: In the absence of oxygen, the primary photochemical pathway is photoreduction. nih.govresearchgate.net The highly reactive nitrene intermediate abstracts hydrogen atoms from the solvent or other hydrogen donors, leading to the formation of the corresponding amino derivative. For 6-azido-2-fluoro-7H-purine, this pathway would result in the formation of 2-fluoro-6-amino-7H-purine. In some cases, particularly for 6-azidopurines lacking a C-2 substituent, purine ring expansion to form triazepinone (B1260405) nucleosides can be a competing reaction, though the presence of other substituents can alter this reactivity. nih.govresearchgate.net

The photoreduction of the azido group to an amino group under anaerobic conditions is a key transformation. The process is initiated by the absorption of a photon, which leads to the cleavage of the azide bond, release of N₂ gas, and the generation of a singlet nitrene. This nitrene is a highly unstable and reactive species that can quickly undergo intersystem crossing to a more stable triplet state.

The nitrene intermediate then abstracts hydrogen atoms from the surrounding medium to yield the final amino product. This pathway is not limited to photochemical reactions; biological reduction of azidopurines to their amino counterparts has also been observed, for instance, mediated by microsomal P-450 NADPH reductase systems in liver homogenates. nih.gov This indicates that the reduction of the azido group is a fundamental reactive pathway for this class of compounds.

Photooxidation Pathways

The photooxidation of 6-azido-2-fluoro-7H-purine is anticipated to proceed through complex pathways initiated by photochemical activation. While direct studies on the 2-fluoro derivative are not extensively documented, research on analogous 6-azidopurine compounds, particularly in the presence of oxygen, reveals the formation of nitro derivatives. For instance, near UV irradiation of 6-amino-2-azidopurine ribonucleosides in aerobic aqueous solutions leads to the efficient formation of the corresponding 6-amino-2-nitropurine ribonucleosides. nih.gov This suggests a pathway where the photochemically generated nitrene intermediate reacts with molecular oxygen. Under anaerobic conditions, however, azidopurine ribonucleosides tend to undergo photoreduction to the corresponding amino derivatives. nih.gov The presence of a fluorine atom at the C-2 position in 6-azido-2-fluoro-7H-purine is expected to influence the electron density of the purine ring and, consequently, the reactivity of the nitrene intermediate, potentially affecting the efficiency and nature of the photooxidation products.

Purine Ring Expansion upon Irradiation (e.g., to Imidazole-Fused 1,3,5-Triazepinone Nucleosides)

A significant photochemical reaction of 6-azidopurines is the expansion of the purine ring system. nih.govresearchgate.net Upon UV irradiation, 6-azidopurine derivatives can undergo rearrangement to form imidazole-fused 1,3,5-triazepinone nucleosides. researchgate.net This transformation is believed to occur via the formation of a highly reactive nitrene intermediate, which then initiates a ring expansion cascade. researchgate.net Specifically, the photolysis of 6-azidopurine ribonucleoside in an aqueous solution has been shown to yield a 1,3,5-triazepinone nucleoside as the major product. nih.govresearchgate.net This reaction pathway is distinct from that of other azidopurine isomers, highlighting the unique reactivity of the 6-azido substituent. researchgate.net The presence of an electron-withdrawing fluorine atom at the C-2 position of 6-azido-2-fluoro-7H-purine may modulate the stability and reactivity of the nitrene intermediate, thereby influencing the kinetics and yield of the ring expansion process.

Role of Nitreno Intermediates and Spin Density

The photochemical reactions of 6-azidopurines are fundamentally governed by the formation of nitreno intermediates. nih.gov The cleavage of the azide bond upon UV irradiation leads to the extrusion of molecular nitrogen (N₂) and the generation of a purinylnitrene, a highly reactive species with a monovalent nitrogen atom. nih.gov The subsequent reactions of this intermediate, including photooxidation and ring expansion, are dependent on its electronic state (singlet or triplet) and spin density distribution. nih.gov

Theoretical studies using density functional theory (DFT) have been employed to understand the energetics and reaction pathways of these nitreno intermediates. nih.gov The spin density on the nitreno moiety plays a crucial role in determining the competition between different reaction pathways. For example, in 2-amino-6-nitreno-9-methyl-9H-purine, a higher spin density on the nitreno group was found to eliminate the barrier to oxidation, favoring this pathway over ring expansion. nih.gov While specific calculations for 6-nitreno-2-fluoro-7H-purine are not detailed in the available literature, the electron-withdrawing nature of the fluorine atom is expected to influence the spin density distribution and, consequently, the branching ratio between photooxidation and ring expansion pathways.

Photochemical Activation of Azide Bond Cleavage to Release N₂

The initial and critical step in the photochemistry of 6-azido-2-fluoro-7H-purine is the photochemical activation and subsequent cleavage of the azide bond to release molecular nitrogen. nih.gov This process is initiated by the absorption of UV light, which promotes the azido-purine to an excited state. From this excited state, the molecule undergoes efficient cleavage of the N-N₂ bond.

Theoretical calculations have suggested the importance of tetrazolyl intermediates in the photochemical activation of the azide bond cleavage. nih.gov The azide group can exist in equilibrium with a fused tetrazole ring, and it is proposed that the photochemical pathway may proceed through this tautomeric form, facilitating the elimination of N₂ and the formation of the nitreno intermediate. nih.gov This fundamental step is the gateway to the subsequent diverse photochemical transformations of 6-azidopurines.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Mechanistic Insights into Displacement Reactions at Purine C-6 and C-2

The purine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when substituted with good leaving groups at the C-2, C-6, and C-8 positions. In 6-azido-2-fluoro-7H-purine, both the C-2 and C-6 positions are activated for nucleophilic attack. The SNAr mechanism generally proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The regioselectivity of nucleophilic attack at C-2 versus C-6 is influenced by the nature of the leaving groups and the reaction conditions. In 2,6-dichloropurine (B15474) ribonucleosides, nucleophilic substitution occurs selectively at the C-6 position. researchgate.net Theoretical calculations on 2,6-dichloropurine ribonucleoside suggest that while the chlorine atoms at C-2 and C-6 are chemically non-equivalent, the substitution preference is a result of the electronic environment of the purine ring. researchgate.net The presence of two neighboring nitrogen atoms to C-2 increases the electron density at this position, making C-6 the more electrophilic site for nucleophilic attack. researchgate.net

In the case of 6-azido-2-fluoro-7H-purine, the highly electronegative fluorine atom at C-2 and the azido group at C-6 both act as potential leaving groups. The exceptional ability of fluorine to stabilize the transition state through its strong inductive effect often makes it a better leaving group in SNAr reactions compared to other halogens. wikipedia.org However, the reactivity is also dependent on the nucleophile and the stability of the leaving group anion.

Comparative Reactivities with Different Nucleophiles (N-, O-, S-nucleophiles)

The reactivity of 6-azido-2-fluoro-7H-purine in SNAr reactions is expected to vary significantly with the type of nucleophile employed, namely nitrogen (N-), oxygen (O-), and sulfur (S-) nucleophiles. Studies on related 2,6-disubstituted purines provide insights into these comparative reactivities.

N-nucleophiles: Amines are common N-nucleophiles used in the substitution reactions of halopurines. The reaction of 2,6-dichloropurine with amines has been shown to be acid-catalyzed for the substitution at the C-6 position. nih.gov The basicity and steric hindrance of the amine will influence its nucleophilicity and the reaction rate.

O-nucleophiles: Alkoxides and phenoxides are typical O-nucleophiles. Their reactions with halopurines often require basic conditions to generate the more potent anionic nucleophile. The reactivity of O-nucleophiles is generally lower than that of S-nucleophiles of similar basicity due to the higher electronegativity of oxygen.

S-nucleophiles: Thiolates are powerful S-nucleophiles due to the high polarizability and lower electronegativity of sulfur compared to oxygen. They generally exhibit high reactivity towards electron-deficient aromatic rings.

The table below summarizes the expected relative reactivity of different nucleophiles with the purine core, based on general principles of SNAr and studies on analogous compounds.

| Nucleophile Type | Example Nucleophiles | Expected Relative Reactivity |

| N-nucleophiles | Amines (e.g., RNH₂) | Moderate to High |

| O-nucleophiles | Alkoxides (e.g., RO⁻) | Moderate |

| S-nucleophiles | Thiolates (e.g., RS⁻) | High |

The fluorine at C-2 is a good leaving group in SNAr reactions, and its displacement by various nucleophiles is a common strategy in the synthesis of substituted purines. nih.gov The azido group at C-6 can also potentially act as a leaving group, though this is less commonly exploited in SNAr chemistry compared to halogens. The interplay between the electron-withdrawing effects of the 2-fluoro and 6-azido groups will activate the purine ring towards nucleophilic attack, and the regioselectivity will be determined by a combination of electronic and steric factors, as well as the nature of the attacking nucleophile.

Reductive Transformations

The reduction of the azido group to an amino group is a fundamental transformation in the chemistry of 6-azido-2-fluoro-7H-purine, providing a route to biologically important aminopurines. This conversion can be achieved through various chemical methods, with sodium dithionite (B78146) and catalytic hydrogenation being common choices.

Sodium Dithionite (Na₂S₂O₄) is an inexpensive and effective reducing agent for converting aromatic nitro and azido compounds to their corresponding amines. organic-chemistry.org The reduction of azobenzenes to hydrazines using sodium dithionite in an aqueous solution has been shown to proceed in excellent yield. organic-chemistry.org This reagent is also used for the reduction of nitroarenes. zenodo.org The mechanism of reduction with sodium dithionite can be complex, potentially involving radical intermediates. organic-chemistry.org

Catalytic Hydrogenation is a widely used and often "greener" method for the reduction of various functional groups, including azides. acsgcipr.org This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgyoutube.com The reaction is generally exothermic and proceeds via the adsorption of both the substrate and hydrogen onto the catalyst surface. libretexts.org While highly effective, catalytic hydrogenation of purine systems must be carefully controlled to avoid over-reduction of the purine ring itself.

A comparison of these two common reduction methods is provided in the table below:

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Sodium Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent systems | Inexpensive, mild conditions, good functional group tolerance | Can require aqueous conditions, potential for side reactions |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C, PtO₂) | Various solvents, often under pressure | High yields, clean reaction, environmentally friendly | Requires specialized equipment (hydrogenator), potential for ring reduction |

The reduction of azido groups can also be accomplished enzymatically, offering a high degree of selectivity and milder reaction conditions compared to chemical methods. While specific enzymatic pathways for 6-azido-2-fluoro-7H-purine are not extensively detailed in the provided search results, general principles of enzymatic azide reduction can be inferred.

One notable class of enzymes capable of reducing azides are the cytochrome P450 (CYP450) enzymes . acs.org These enzymes can reduce azide-based fluorogenic dyes in an oxygen-dependent manner, leading to the formation of a fluorescent amine. acs.org The proposed mechanism involves the binding of the azide to the iron center of the enzyme in hypoxic conditions, forming a nitrenoid species with the subsequent release of N₂. This is followed by reduction by NADPH to yield the amine. acs.org

Azoreductases , which are flavin-dependent enzymes, are known for their ability to reduce azo compounds. While their primary substrates are azo dyes, their reductive capabilities might extend to other nitrogen-containing functional groups under certain conditions. The mechanism of azoreductases involves the reduction of the substrate at the flavin cofactor. nih.gov

The potential for enzymatic reduction highlights the possibility of developing bioreductive prodrugs, where an inactive azido-containing compound is converted to an active amino-containing drug under specific physiological conditions, such as the hypoxic environment of tumors. acs.org

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides comprehensive insight into the atomic-level structure of 6-azido-2-fluoro-7H-purine, confirming the connectivity and chemical environment of its constituent atoms.

1H NMR for Proton Chemical Shifts and Coupling Patterns

The proton NMR spectrum of 6-azido-2-fluoro-7H-purine provides distinct signals that are characteristic of its purine (B94841) structure. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the spectrum shows a singlet at approximately 8.53 ppm, which is assigned to the C-8 proton. nih.gov A broad singlet is also observed at around 13.8 ppm, corresponding to the acidic proton of the imidazole (B134444) ring (N-7-H or N-9-H), indicating its presence in the tautomeric equilibrium. nih.gov In studies of related nucleoside derivatives, such as 6-azido-2-fluoro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine, the presence of the 6-azido-2-fluoropurine aglycone structure was confirmed by ¹H NMR spectroscopy. nih.govresearchgate.netbiocrick.comsigmaaldrich.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

| H-8 | 8.53 | s (singlet) | DMSO-d6 | nih.gov |

| N-H | 13.8 | bs (broad singlet) | DMSO-d6 | nih.gov |

13C NMR for Carbon Backbone Analysis

The 13C NMR spectrum further elucidates the carbon framework of the molecule. A key feature is the signal for the C-2 carbon, which appears as a doublet with a large coupling constant (JCF) of approximately 210 Hz, a direct result of its bonding to the highly electronegative fluorine atom. nih.gov The other carbon signals appear at chemical shifts typical for a purine ring system, although some signals have been noted to be very broad. nih.gov

| Carbon Atom | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Solvent | Reference |

| C-2 | 157.0 | 210 | DMSO-d6 | nih.gov |

| C-4 | 156 | Not Reported | DMSO-d6 | nih.gov |

| C-5 | 120 | Not Reported | DMSO-d6 | nih.gov |

| C-6 | 152.2 | Not Reported | DMSO-d6 | nih.gov |

| C-8 | 145.4 | Not Reported | DMSO-d6 | nih.gov |

15N NMR for Nitrogen Atom Characterization and Tautomerism Studies

While specific 15N NMR data for 6-azido-2-fluoro-7H-purine is not detailed in the available literature, this technique is exceptionally valuable for characterizing nitrogen-rich heterocycles like purines. researchgate.netu-szeged.huipb.ptbeilstein-journals.org For purine derivatives, 15N NMR is instrumental in studying the tautomeric equilibrium between the N(7)H and N(9)H forms, which can be influenced by substituents and solvent conditions. researchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment and protonation state. researchgate.netu-szeged.hu For instance, in related 6-halopurine nucleosides, protonation at the N7 position was confirmed by a significant upfield shift of the N7 signal in the 15N NMR spectrum. Furthermore, the azido (B1232118) group at the C6 position can exist in equilibrium with a fused tetrazole ring, a phenomenon known as azido-tetrazole tautomerism, which can be effectively studied using 15N NMR by selectively incorporating 15N isotopes. urfu.ru

19F NMR for Fluorine Environment Analysis

19F NMR spectroscopy is a powerful tool for analyzing fluorine-containing compounds due to its high sensitivity and the wide range of chemical shifts, which are highly dependent on the local electronic environment. researchgate.neticpms.czaiinmr.com For 6-azido-2-fluoro-7H-purine, the 19F NMR spectrum would show a resonance characteristic of a fluorine atom attached to an electron-deficient purine ring. While a specific spectrum for the parent compound is not provided in the search results, analysis of related 2-fluoropurine derivatives is common. google.comdur.ac.uk The chemical shift and coupling constants to adjacent protons (nJHF) and carbons (nJCF) provide unambiguous confirmation of the fluorine's position and structural integrity of the molecule. icpms.cznih.gov

Nuclear Overhauser Effect (NOE) Studies for Conformational Preferences

The Nuclear Overhauser Effect (NOE) is an NMR technique that detects through-space interactions between nuclei, providing information on their spatial proximity. This is particularly useful for determining the three-dimensional structure and conformational preferences of molecules. ipb.pt While no specific NOE studies have been reported for the 6-azido-2-fluoro-7H-purine base itself, for its corresponding nucleosides, NOE experiments would be crucial. Such studies would allow for the determination of the glycosidic bond conformation (either syn or anti) by measuring the NOE between the purine's H-8 proton and the protons of the attached sugar moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. For 6-azido-2-fluoro-7H-purine, the spectrum reveals absorption bands characteristic of the substituted purine system. These absorptions are attributed to π→π* transitions within the aromatic heterocyclic rings.

| Solvent | λmax (nm) | Reference |

| Methanol | 250, 286 | nih.gov |

In a methanolic solution, 6-azido-2-fluoro-7H-purine exhibits two distinct absorption maxima at 250 nm and 286 nm. nih.gov In a related compound, 6-azido-9-β-D-arabinofuranosylpurine (6-AAP), the UV absorption maximum was observed at 287.5 nm at neutral pH. google.com The position and intensity of these bands are sensitive to substitution on the purine ring and the solvent environment. researchgate.net

Spectral Characterization and λmax Values

pH-Dependent UV Profiles for Ionization State Analysis

The ionization state of a purine derivative can be effectively analyzed by monitoring changes in its UV absorption spectrum as a function of pH. e-bookshelf.degoogle.com The spectra of purines and their derivatives are known to be pH-dependent. thieme-connect.de For the related compound 9-(β-D-arabinofuranosyl)-6-azidopurine (6-AAP), at pH 2 and 7, no significant change in the UV absorption maximum at 287.5 nm was observed over a period of 2.75 hours. google.com However, at a pH of 11, the absorption maximum immediately shifted to 222.5 nm, indicating a change in the molecular species. google.com This behavior is indicative of the deprotonation of the purine ring system at alkaline pH. A similar pH-dependent profile would be expected for 6-azido-2-fluoro-7H-purine, with the pKa value reflecting the electronic effects of the fluoro and azido substituents. The purine anion generally exhibits a spectrum similar to the neutral molecule, while the cation's spectrum is different. thieme-connect.de

Table 1: pH-Dependent UV Absorption of 9-(β-D-arabinofuranosyl)-6-azidopurine (6-AAP)

| pH | λmax (nm) | Observation |

|---|---|---|

| 2 | 287.5 | Stable over 2.75 hours |

| 7 | 287.5 | Stable over 2.75 hours |

Data sourced from a study on 9-(β-D-arabinofuranosyl)-6-azidopurine, a related nucleoside derivative. google.com

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR ESI-TOF MS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful tool for the unambiguous determination of a compound's elemental composition. HR ESI-TOF MS provides highly accurate mass measurements, allowing for the confirmation of the molecular formula. For 6-azido-2-fluoro-7H-purine, this technique would be crucial for verifying its composition of C₅H₂FN₆. While specific HRMS data for this compound is not available, the methodology is standard for purine derivatives. For example, HRMS has been used to confirm the structures of various modified purine nucleosides, providing exact mass values that correspond to their calculated molecular formulas. nih.gov Typically, samples are analyzed in either positive or negative ionization mode.

Applications in Metabolite Identification

The identification of metabolites is a critical aspect of drug development and understanding the biotransformation of compounds in vivo. Azidopurine derivatives are known to undergo metabolic reduction to their corresponding amino derivatives. nih.govmdpi.com For instance, 9-(β-D-arabinofuranosyl)-6-azidopurine (6-AAP) is metabolized in the liver to yield ara-A, the corresponding amine. nih.gov This reduction is a key biotransformation pathway. nih.gov Therefore, it is highly probable that 6-azido-2-fluoro-7H-purine would be metabolized in vivo to 2-fluoro-7H-purin-6-amine. HR ESI-TOF MS would be instrumental in identifying this and other potential metabolites by comparing the mass spectra of the parent compound with those of its metabolic products.

X-ray Crystallography

Determination of Solid-State Molecular Structure and Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 6-azido-2-fluoro-7H-purine has not been reported, the structures of related compounds offer valuable insights into its expected molecular geometry. For example, the crystal structures of azathioprine (B366305) and 6-methylmercaptopurine (B131649) show that these molecules crystallize in the N(9)-H tautomer form. nih.gov Furthermore, C-6 azidopurine nucleosides can exist in an azide-tetrazole equilibrium, and X-ray crystallography has been used to confirm the structure of the major triazole product formed in ligation reactions. nih.gov The presence of the fluorine atom at the C2 position is expected to influence the electronic distribution and potentially the hydrogen bonding patterns within the crystal lattice.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 6-azido-2-fluoro-7H-purine |

| 6-azidopurine |

| 6-chloro-2-fluoro-9-phenyl-9H-purine |

| 9-(β-D-arabinofuranosyl)-6-azidopurine (6-AAP) |

| 2-fluoro-7H-purin-6-amine |

| Azathioprine |

| 6-methylmercaptopurine |

Confirmation of Azide-Tetrazole Tautomeric Forms in Crystalline State

The existence of 6-azido-2-fluoro-7H-purine in a crystalline state involves a fascinating interplay between two tautomeric forms: the open-chain azide (B81097) and the fused-ring tetrazole. This phenomenon, known as azide-tetrazole tautomerism, is a subject of significant interest in heterocyclic chemistry. While extensive research has been conducted on the tautomerism of various purine derivatives, specific crystallographic and detailed spectroscopic data for 6-azido-2-fluoro-7H-purine remain elusive in publicly accessible scientific literature. However, based on the well-established principles of this tautomerism in related 6-azidopurine systems, a theoretical and practical framework for its confirmation in the crystalline state can be outlined.

The equilibrium between the 6-azido-2-fluoro-7H-purine (the azide form) and its corresponding 5-fluoro-tetrazolo[5,1-f]purine (the tetrazole form) is a dynamic process. In the solid state, one tautomer is typically favored and crystallizes preferentially. The determination of which form predominates in the crystal lattice is crucial for understanding its molecular structure and properties.

Research Findings:

Studies on analogous 6-azidopurine nucleosides have consistently shown that the tetrazole form is the dominant, if not exclusive, species present in the crystalline state. Current time information in Bangalore, IN. This preference is attributed to the greater thermodynamic stability of the fused heterocyclic tetrazole ring system compared to the open-chain azide group.

X-ray Crystallography would be the definitive method to confirm the structure in the crystalline state. A single-crystal X-ray diffraction analysis would provide precise atomic coordinates, bond lengths, and bond angles, unequivocally distinguishing between the azide and tetrazole forms. For the tetrazole tautomer, the data would reveal a planar, fused five-membered tetrazole ring, whereas the azide form would show a linear N3 group attached to the C6 position of the purine ring.

Spectroscopic Characterization provides complementary evidence for the tautomeric form present in the solid state.

Infrared (IR) Spectroscopy: The most direct spectroscopic evidence for the azide-tetrazole equilibrium is the presence or absence of the characteristic azide stretching vibration. The azide group (–N3) exhibits a strong and sharp absorption band typically in the range of 2100-2200 cm⁻¹. Current time information in Bangalore, IN. The absence of this band in the solid-state IR spectrum of a crystalline sample would be a strong indicator that the compound exists in the tetrazole form. Conversely, its presence would confirm the azide tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (ssNMR) spectroscopy can also be a powerful tool to distinguish between the two tautomers. The chemical shifts of the carbon and nitrogen atoms within the purine and the fused tetrazole ring would be distinct for each form. For instance, the ¹³C chemical shift of the C6 carbon would be significantly different depending on whether it is bonded to an azide group or is part of the fused tetrazole ring. Similarly, ¹⁵N NMR would show distinct signals for the nitrogen atoms in the azide group versus those in the tetrazole ring.

Data Tables:

While specific experimental data for 6-azido-2-fluoro-7H-purine is not available, the following tables illustrate the type of data that would be collected and analyzed to confirm the tautomeric form in the crystalline state.

Table 1: Hypothetical Crystallographic Data for the Tetrazole Tautomer of 6-azido-2-fluoro-7H-purine.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 6.7 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

| Key Bond Length (N4-N5) (Å) | ~1.35 |

| Key Bond Length (N5-N6) (Å) | ~1.30 |

| Key Bond Length (N6-C6) (Å) | ~1.38 |

Table 2: Characteristic Spectroscopic Data for Azide vs. Tetrazole Tautomers.

| Spectroscopic Technique | Azide Tautomer (6-azido-2-fluoro-7H-purine) | Tetrazole Tautomer (5-fluoro-tetrazolo[5,1-f]purine) |

| IR Spectroscopy (cm⁻¹) | ~2150 (strong, sharp N₃ stretch) | Absent |

| ¹³C NMR (ppm) | C6: ~150-155 | C6: ~140-145 |

| ¹⁵N NMR (ppm) | N(azide): ~-130, ~-170, ~-300 | N(tetrazole): Distinct signals for the four ring nitrogens |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone for investigating the quantum mechanical properties of 6-azido-2-fluoro-7H-purine, providing a detailed picture of its electronic landscape and the energetics of its chemical transformations.

The electronic nature of the purine (B94841) core, modified by both a fluorine atom and an azido (B1232118) group, is a key determinant of its properties. The purine heterocycle is inherently electron-withdrawing. researchgate.netresearchgate.net This characteristic, when combined with electron-donating or -accepting substituents, can lead to significant intramolecular charge transfer (ICT) character in the molecule's excited states. researchgate.netresearchgate.net DFT calculations are instrumental in mapping this charge distribution. For azidopurines, DFT is also used to analyze the spin density of the highly reactive nitrene intermediate that forms upon photolysis or thermolysis. nih.gov In related amino-azidopurine systems, calculations have shown that substituents (like a 2-amino group) can significantly alter the spin density on the nitrene formed at the C6 position, which in turn governs its subsequent reactivity. nih.gov

Table 1: Summary of DFT-Derived Electronic Properties

| Property Investigated | Typical Findings in Azidopurine Systems | Relevance to 6-azido-2-fluoro-7H-purine |

| Intramolecular Charge Transfer (ICT) | Push-pull substituted purines exhibit significant ICT character in excited states, confirmed by DFT. researchgate.netresearchgate.net | The 2-fluoro and 6-azido groups create an electron-deficient core, influencing its photophysical properties. |

| Spin Density | The spin density on the 6-nitreno intermediate is modulated by other substituents on the purine ring. nih.gov | Predicts the reactivity of the 2-fluoro-7H-purin-6-yl)nitrene intermediate after N₂ loss. |

| Tautomer Stability | The 9-H tautomer is generally the most stable, with aromaticity varying between tautomeric forms. rsc.org | The 7H-purine tautomer specified is one of several possible forms, with relative stability predictable by DFT. |

DFT calculations are crucial for elucidating the mechanisms and energy profiles of reactions involving 6-azido-2-fluoro-7H-purine. Key investigated pathways include nitrene formation, subsequent oxidation, and ring expansion.

Nitreno Formation: The transformation of the azido group into a nitrene by releasing a molecule of dinitrogen (N₂) is a primary reaction. acs.org DFT methods have been used to corroborate the importance of tetrazolyl intermediates in the photochemical activation of the azide (B81097) C-N bond cleavage. nih.gov The purine azide can exist in equilibrium with a fused tetrazole ring structure; the photochemical lability of this intermediate facilitates the formation of the nitrene. nih.govnih.gov

Oxidation and Ring Expansion: Once formed, the purine nitrene is a highly reactive intermediate with several potential fates. DFT calculations, particularly using methods like the nudged elastic band (NEB), have been employed to map the energetics of competing pathways. nih.gov Two major pathways are oxidation and ring expansion. nih.gov

Oxidation: In the presence of oxygen, the triplet nitrene can be trapped to form a nitroso oxide, which can lead to the corresponding nitro-purine. researchgate.net DFT studies on related systems have shown that the presence of an amino group can eliminate the energy barrier to oxidation. nih.gov

Ring Expansion: In the absence of trapping agents, the nitrene can trigger a rearrangement of the purine ring system. For 6-azidopurine ribonucleoside, this leads to the formation of a 1,3,5-triazepinone nucleoside. researchgate.netnih.gov DFT calculations help to determine the energy barriers for this ring expansion, explaining why this pathway is competitive with others. nih.gov The greater spin density on the nitrene can influence which of these pathways is favored. nih.gov

Table 2: Energetics of Reaction Pathways for Azidopurines

| Reaction Pathway | Intermediate Species | Computational Method | Key Finding |

| Nitreno Formation | Tetrazolyl tautomer | DFT | Corroborates the role of the tetrazole intermediate in activating the azide for N₂ release. nih.gov |

| Oxidation | Triplet nitrene, Nitroso oxide | DFT, NEB | The energy barrier for oxidation is highly sensitive to other ring substituents. nih.gov |

| Ring Expansion | Singlet nitrene | DFT, NEB | The formation of expanded ring systems (e.g., triazepinones) is a competing pathway with a calculable energy profile. nih.gov |

Solvatochromic dynamics simulations, often supported by DFT calculations, are used to understand how the solvent environment affects the electronic transitions of a molecule. For purine derivatives designed as "push-pull" systems, these simulations have proven the existence of intramolecular charge transfer (ICT) excited states. researchgate.netresearchgate.net These compounds often exhibit significant, solvent-dependent shifts in their fluorescence emission profiles. researchgate.net While specific simulations for 6-azido-2-fluoro-7H-purine are not widely reported, the principles from related purines suggest that its absorption and emission spectra would be sensitive to solvent polarity due to the electron-withdrawing nature of its substituents. researchgate.netacs.org

Molecular Docking and Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly valuable in medicinal chemistry for predicting how a small molecule like 6-azido-2-fluoro-7H-purine might interact with a biological macromolecule.

While specific docking studies for 6-azido-2-fluoro-7H-purine are not extensively documented, studies on closely related purine analogues provide a strong basis for predicting its potential biological targets and binding modes.

Potential Targets: Research on a similar nucleoside, 6-azido-2'-3'-dideoxy-2'-fluoro-beta-D-arabinofuranosylpurine, showed it is metabolized by the microsomal P-450 NADPH reductase system and that its metabolites interact with adenosine (B11128) deaminase. nih.govacs.org This suggests that 6-azido-2-fluoro-7H-purine could potentially interact with the active sites of various metabolic enzymes, including cytochrome P450s and nucleoside-processing enzymes like purine nucleoside phosphorylase. nih.govresearchgate.net Furthermore, extensive research on other substituted purines has identified them as inhibitors of crucial enzyme families such as kinases (e.g., Aurora kinases) and DNA polymerases (e.g., HIV-1 reverse transcriptase). nih.govresearchgate.net

Predicted Interactions: Molecular docking simulations of purine derivatives with protein targets typically reveal key interactions. The nitrogen atoms of the purine ring system are excellent hydrogen bond acceptors, while the N7-H or N9-H can act as hydrogen bond donors. The fluorine atom at the C2 position can form halogen bonds or other electrostatic interactions, while the azido group at C6 presents a unique site for interaction before any chemical transformation occurs. Docking studies on other purine-based inhibitors have shown that these hydrogen bonds with amino acid residues in an enzyme's active site are critical for binding affinity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of 6-azido-2-fluoro-7H-purine, MD simulations would be a logical next step after molecular docking. While specific MD studies on this compound are not prominent in the literature, the methodology is well-established for similar systems. The primary purpose would be to assess the stability of the binding pose predicted by docking. By simulating the compound within the enzyme's active site in a solvated environment over a period of nanoseconds, researchers can verify whether the predicted hydrogen bonds and other interactions are maintained, thus providing a more dynamic and realistic assessment of the binding stability.

Aromaticity Assessment (e.g., Harmonic Oscillator Model of Aromaticity - HOMA)

The aromaticity of the purine ring system is a key feature influencing its chemical properties and biological function. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index to quantify the degree of π-electron delocalization in cyclic systems. HOMA values range from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system.

The purine scaffold consists of a fused pyrimidine (B1678525) and imidazole (B134444) ring. In the stable 7H- and 9H-tautomers of purine, both the five-membered imidazole and six-membered pyrimidine rings contain 6π electrons, satisfying Hückel's rule and are therefore considered aromatic nih.govresearchgate.net. Computational studies on unsubstituted purine have confirmed the aromatic character of both rings in the 7H and 9H tautomers nih.gov.

Substituents on the purine ring can significantly modulate the aromaticity of the individual rings. The nature and position of the substituent determine the extent and direction of this modulation nih.govacs.org. For instance, studies on aminopurines have shown that an amino group at the C6 position generally increases the aromaticity of both the pyrimidine and imidazole rings nih.gov. Conversely, electron-withdrawing groups can have a more complex effect.

In the case of 6-azido-2-fluoro-7H-purine, both the azido and fluoro groups are electron-withdrawing. Based on studies of other substituted purines, it is expected that these substituents will influence the π-electron distribution and thus the aromaticity of the purine core. Research on substituted adenine, a closely related purine derivative, has shown that substituents at the C2 and C8 positions can alter the aromaticity of both the five- and six-membered rings mdpi.comrsc.org. Generally, the effect of a substituent is more pronounced on the ring to which it is attached.

Below is a table summarizing the HOMA values for the five-membered (imidazole) and six-membered (pyrimidine) rings of the 9H-tautomer of unsubstituted purine and its C6-amino derivative from a computational study, which provides a reference for how substituents can affect aromaticity.

| Compound | Five-membered Ring HOMA | Six-membered Ring HOMA |

|---|---|---|

| Purine (Unsubstituted) | 0.899 | 0.865 |

| 6-Aminopurine (Adenine) | 0.911 | 0.893 |

Data derived from computational studies on purine derivatives. The values serve as an illustrative example of substituent effects on aromaticity.

This table demonstrates that an electron-donating group like the amino group at C6 increases the aromaticity of both rings. It is plausible that electron-withdrawing groups like fluoro and azido would have the opposite effect, leading to a reduction in the HOMA values.

Biochemical Interactions and Mechanistic Studies Excluding Clinical Outcomes

The unique substitutions on the purine (B94841) ring of 6-azido-2-fluoro-7H-purine dictate its engagement with various enzymes. The electronegative fluorine at C2 and the bulky, reactive azido (B1232118) group at C6 are pivotal to its biological activity, enabling it to mimic natural purine nucleosides while disrupting normal enzymatic processing.

Purine Nucleoside Phosphorylase (PNP) Substrate Activity and Inhibition

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate. The substrate specificity of PNP varies between species; human PNP is specific for 6-oxopurine nucleosides (like inosine (B1671953) and guanosine), whereas bacterial PNPs, such as the one from E. coli, exhibit broader specificity, accepting 6-aminopurine nucleosides (adenosine and its analogues) as well. nih.govnih.gov

The interaction of 6-substituted purine analogues with PNP is highly dependent on the nature of the substituent. Studies on E. coli PNP have shown that the enzyme can tolerate a range of steric and hydrophobic groups at the C6 position. nih.gov For a compound like 6-azido-2-fluoro-7H-purine to act as a substrate for PNP, it would first need to be converted to its nucleoside form. Once converted, the resulting 6-azido-2-fluoro-purine ribonucleoside could potentially be recognized by a bacterial PNP, leading to the cleavage of the glycosidic bond and release of the 6-azido-2-fluoro-7H-purine base. The efficiency of this process would be influenced by how the azido and fluoro groups fit within the enzyme's active site and interact with key residues like Asp204. nih.gov

| Enzyme | Natural Substrate | Action on Analogue | Potential Outcome for 6-azido-2-fluoro-7H-purine (as nucleoside) |

| Purine Nucleoside Phosphorylase (PNP) | Inosine, Guanosine (B1672433), Adenosine (B11128) (E. coli) | Phosphorolytic cleavage | Potential substrate for bacterial PNPs, leading to release of the purine base. |

Adenosine Deaminase (ADA) Interaction and Substrate Specificity

Adenosine Deaminase (ADA) is another critical enzyme in purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. nih.gov This action is crucial for maintaining appropriate levels of adenosine, which can be toxic to cells at high concentrations. nih.gov The catalytic mechanism involves a zinc cofactor and key amino acid residues that activate a water molecule to attack the C6 position of the purine ring. wikipedia.org

ADA's substrate specificity is not strictly limited to adenosine. Various adenosine analogues with modifications on the purine ring can also serve as substrates or inhibitors. For instance, 2-fluoroadenosine (B10117) is known to be metabolized by ADA. nih.gov The presence of the 2-fluoro substituent on 6-azido-2-fluoro-7H-purine suggests that, in its nucleoside form, it could be recognized by ADA. The enzyme's ability to process a 6-substituted analogue would depend on whether the azido group at C6 can be displaced by the activated water molecule in the active site. If the 6-azido group acts as a leaving group, the compound could be converted to a 2-fluoro-inosine analogue. Alternatively, the steric bulk or electronic properties of the azido group might hinder proper positioning in the active site, leading to competitive inhibition of the enzyme.

Microsomal P-450 NADPH Reductase System-Mediated Transformations

The microsomal cytochrome P450 system is a primary driver of xenobiotic metabolism. This system relies on NADPH-cytochrome P450 reductase (POR) to transfer electrons from NADPH to cytochrome P450 enzymes. nih.govresearchgate.net These enzymes then catalyze a wide range of oxidative reactions, modifying compounds to facilitate their excretion.

Purine analogues can be substrates for this system. Furthermore, some P450 systems possess azoreductase activity, capable of reducing azo compounds. nih.gov The 6-azido group of 6-azido-2-fluoro-7H-purine is a potential target for reductive metabolism by enzymes like cytochrome P450 or other microsomal reductases. This transformation could lead to the formation of 6-amino-2-fluoro-7H-purine, fundamentally altering the compound's biological activity. Such a metabolic conversion would depend on the specific P450 isozymes present and their affinity for the azido-purine structure.

Ribonucleotide Reductase (RNR) Inhibition and Nitrogen-Centered Radical Mechanisms

Ribonucleotide Reductase (RNR) is the enzyme responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the essential precursors for DNA synthesis and repair. nih.gov This makes RNR a prime target for anticancer drugs. wikipedia.org Many RNR inhibitors are nucleoside analogues, such as fludarabine (B1672870) and gemcitabine, which, after intracellular conversion to their diphosphate or triphosphate forms, interfere with the enzyme's function. nih.govmedscape.com

The catalytic cycle of RNR involves a tyrosyl free radical that initiates the reduction of the ribose sugar. wikipedia.org Purine analogues can inhibit RNR by acting as substrate mimics that bind to the catalytic site of the large RRM1 subunit. nih.govnih.gov For 6-azido-2-fluoro-7H-purine to inhibit RNR, it would first need to be anabolized to its ribonucleoside diphosphate form. As an analogue of adenosine diphosphate (ADP) or guanosine diphosphate (GDP), it could then bind to the RNR active site. The azido group could potentially interact with the radical-based catalytic mechanism. Azide-containing compounds are known to be potent mechanism-based inhibitors of some enzymes, where the azido group is transformed into a highly reactive nitrenium ion or nitrogen-centered radical, which can then covalently modify the enzyme, leading to irreversible inactivation.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Mechanisms

RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the replication of RNA viruses. nih.gov It has become a major target for antiviral therapies. The most successful RdRp inhibitors are nucleoside analogues, such as remdesivir and sofosbuvir. nih.govresearchgate.net These compounds are administered as prodrugs and are converted intracellularly into their active nucleoside triphosphate (NTP) form. acs.org

As NTP analogues, they are recognized by the viral RdRp and incorporated into the nascent RNA chain. nih.gov Upon incorporation, they can act as chain terminators, either immediately or after the addition of a few more nucleotides (delayed chain termination), thereby halting viral replication. nih.govsemanticscholar.org A compound like 6-azido-2-fluoro-7H-purine, upon conversion to its ribonucleoside triphosphate, could function as an ATP or GTP analogue. Its incorporation by RdRp would likely lead to chain termination due to the steric and electronic disruption caused by the 6-azido group, preventing the formation of the next phosphodiester bond.

S-Adenosyl-L-homocysteine (SAH) Hydrolase Inhibition

S-Adenosyl-L-homocysteine (SAH) hydrolase is a crucial enzyme in cellular methylation pathways. It catalyzes the reversible hydrolysis of SAH to adenosine and L-homocysteine. frontiersin.org The accumulation of SAH, a product of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions, is potently inhibitory to methyltransferases. By degrading SAH, SAH hydrolase prevents this feedback inhibition. wikipedia.org

Inhibition of SAH hydrolase is a validated antiviral strategy, as viral replication often depends on SAM-dependent methylation of viral mRNA caps. The enzyme's natural substrate is adenosine, making adenosine analogues potent inhibitors. nih.govacs.org Analogues like 3-deazaadenosine and 2-fluoroadenosine are known to interact with SAH hydrolase. nih.gov The 6-azido-2-fluoro-purine moiety, particularly in its ribonucleoside form, could act as a competitive inhibitor by binding to the adenosine-binding site of SAH hydrolase. The modifications at the C2 and C6 positions would influence binding affinity and inhibitory potency.